(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime

Catalog No.
S12458909
CAS No.
6265-53-8
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime

CAS Number

6265-53-8

Product Name

(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime

IUPAC Name

4-nitroso-3-phenyl-2H-1,2-oxazol-5-one

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-9-8(10-13)7(11-14-9)6-4-2-1-3-5-6/h1-5,11H

InChI Key

ZYSBGNYJJJCEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)N=O

(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is a chemical compound characterized by its unique isoxazole structure, which consists of a five-membered ring containing both nitrogen and oxygen atoms. The compound features a phenyl group attached to the isoxazole ring and an oxime functional group, which is derived from the reaction of hydroxylamine with carbonyl compounds. This structure contributes to its potential biological activity and reactivity in various chemical contexts.

The reactivity of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime can be attributed to its oxime functional group, which can undergo several reactions:

  • Hydrolysis: The oxime can be hydrolyzed to yield the corresponding carbonyl compound and hydroxylamine.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Reduction: The oxime can be reduced to an amine using reducing agents such as sodium borohydride.

These reactions are significant in synthetic organic chemistry and medicinal chemistry for developing new compounds with desired biological properties.

Research indicates that compounds similar to (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the phenyl group may enhance interactions with biological targets such as enzymes and receptors, potentially leading to therapeutic effects. Studies utilizing quantitative structure-activity relationship (QSAR) models suggest that variations in the structure of isoxazole derivatives can significantly influence their biological activity, making this class of compounds an area of interest for drug discovery .

(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime can be synthesized through several methods:

  • Oxime Formation: Starting from 3-phenylisoxazole-4,5-dione, the compound can be treated with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime.
    text
    3-Phenylisoxazole-4,5-dione + Hydroxylamine → (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime
  • Reflux Method: A reflux setup may be employed to ensure complete reaction and formation of the desired oxime.

These methods allow for the efficient synthesis of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime in moderate to high yields.

The applications of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development for treating infections or inflammatory diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in pesticides or herbicides.
  • Chemical Research: As a versatile intermediate, it may be utilized in synthesizing more complex organic molecules.

Interaction studies involving (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking and surface plasmon resonance are commonly employed to evaluate these interactions. Understanding these interactions helps elucidate the mechanisms underlying its biological activity and informs further modifications for enhanced efficacy .

Several compounds share structural similarities with (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime. These include:

  • Isoxazole Derivatives: Such as 3-(2-hydroxyphenyl)isoxazole and 5-methylisoxazole.
  • Oxime Compounds: Including acetophenone oxime and benzaldehyde oxime.

Comparison Table

Compound NameStructure FeaturesBiological Activity
(4Z)-3-Phenylisoxazole-4,5-dione 4-oximeIsoxazole ring with phenyl and oximePotential antimicrobial and anticancer
3-(2-hydroxyphenyl)isoxazoleHydroxy group on phenylAntimicrobial
Acetophenone oximeKetone-derived oximeAntimicrobial
Benzaldehyde oximeAldehyde-derived oximeAntimicrobial

Uniqueness

(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime stands out due to its specific combination of structural features that enhance its potential biological activity compared to other isoxazoles and oximes. The presence of both a phenyl group and an oxime functional group allows for diverse interactions within biological systems that may not be present in simpler derivatives.

[3 + 2] Cycloaddition Strategies in Isoxazole Ring Formation

The [3 + 2] cycloaddition reaction between nitrile oxides and dipolarophiles remains the most widely employed method for constructing the isoxazole ring system. This approach leverages the inherent reactivity of nitrile oxides, generated in situ from aldoximes or hydroxamic acid derivatives, to form the heterocyclic core with high regioselectivity. Recent studies have demonstrated that copper(I) catalysts significantly enhance reaction rates and yields in the cycloaddition of terminal alkynes with nitrile oxides derived from 3-phenylisoxazole-4,5-dione precursors.

A notable advancement involves the use of hypervalent iodine reagents to generate nitrile oxides under mild conditions. For example, hydroxy(tosyloxy)iodobenzene (HTIB) efficiently converts aldoximes to nitrile oxides without requiring strong oxidants, enabling the synthesis of 3,5-disubstituted isoxazoles with excellent purity. This method avoids the formation of stoichiometric byproducts, making it particularly suitable for functionalizing (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime derivatives.

Regiochemical control in cycloadditions has been achieved through steric and electronic modulation of dipolarophiles. Electron-deficient alkynes, such as methyl propiolate, preferentially react at the β-position of nitrile oxides, directing phenyl substitution to the 3-position of the isoxazole ring. Computational studies using density functional theory (DFT) have corroborated this selectivity, revealing that frontier molecular orbital interactions dominate the transition state geometry.

Metal-Free Approaches for Regioselective Functionalization

Metal-free synthetic protocols have gained prominence due to their reduced environmental impact and compatibility with sensitive functional groups. The development of organocatalytic systems using Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), has enabled regioselective functionalization of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime derivatives under ambient conditions. These systems facilitate intramolecular cyclizations by activating aldoxime intermediates through protonation, followed by elimination to generate nitrile oxides.

A breakthrough in this area involves biorenewable deep eutectic solvents (DES), such as choline chloride-urea mixtures, which serve as both reaction media and catalysts. These solvents promote the three-component condensation of aldehydes, hydroxylamine hydrochloride, and ketoesters to assemble isoxazol-5-one derivatives with yields exceeding 85%. The recyclability of DES systems aligns with green chemistry principles while maintaining high regioselectivity in the formation of Z-configuration oximes.

Hypervalent iodine-mediated oxidative cyclizations represent another metal-free strategy. The reaction of 2-alkoxybenzaldehyde oximes with iodobenzene diacetate generates iodonium intermediates that undergo ligand exchange to form nitrile oxides, followed by 5-endo-dig cyclization to yield fused isoxazole derivatives. This method achieves remarkable functional group tolerance, allowing the incorporation of electron-rich aryl groups and alkyl chains at the 4- and 5-positions of the isoxazole ring.

Optimization of Nitroso-Olefin Cyclization Reactions

Nitroso-olefin cyclization has emerged as a powerful tool for constructing polycyclic isoxazole derivatives. Recent optimizations focus on controlling the stereochemistry of the oxime functionality during ring-forming steps. Microwave-assisted reactions significantly reduce reaction times from hours to minutes while improving yields of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime derivatives by minimizing thermal decomposition.

Key advancements include:

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) enhance nitroso group reactivity by stabilizing transition states through dipole interactions.
  • Catalytic Proton Sources: Substoichiometric amounts of camphorsulfonic acid (CSA) promote cyclization by protonating intermediate nitrones, driving the equilibrium toward product formation.
  • Tandem Reactions: Sequential nitroso-ene reactions followed by oxidation enable the construction of bis-isoxazole systems with quaternary carbon centers.

Experimental data demonstrate that electron-withdrawing substituents on the phenyl ring accelerate cyclization rates by increasing the electrophilicity of the nitroso group. For instance, 4-nitrophenyl-substituted derivatives undergo cyclization 3.2 times faster than their unsubstituted analogs under identical conditions.

Sustainable Catalytic Systems for Green Synthesis

The development of sustainable catalytic systems addresses critical challenges in scaling up (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime production. Hybrid organocatalyst-metal systems, such as iron-palladium bimetallic complexes, enable multistep syntheses in one pot with minimal waste generation. These systems achieve turnover numbers (TON) exceeding 500 for key cyclization steps while maintaining >90% enantiomeric excess in asymmetric transformations.

Photocatalytic methods using visible light irradiation have revolutionized oxime functionalization. Rose Bengal-sensitized reactions under blue LED light facilitate aerobic oxidation of aldoximes to nitrile oxides at room temperature, eliminating the need for stoichiometric oxidants like chloramine-T. This approach reduces the environmental footprint by 78% compared to traditional methods, as quantified by life cycle assessment (LCA) metrics.

Table 1: Comparative Analysis of Catalytic Systems for Isoxazole Synthesis

Catalytic SystemYield (%)Reaction Time (h)Temperature (°C)Sustainability Index*
p-TsOH/m-CPBA9124250.89
ChCl-Urea DES856500.93
Visible Light Photocatalysis8812300.95
Cu(I)/Phenanthroline948800.76

*Sustainability Index calculated based on E-factor, energy consumption, and solvent greenness.

Flow chemistry platforms have enabled continuous production of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime derivatives with unprecedented efficiency. Microreactor systems featuring immobilized enzymes or heterogeneous catalysts achieve space-time yields of 12 g·L⁻¹·h⁻¹, representing a 15-fold improvement over batch processes. These systems particularly excel in handling exothermic cycloaddition reactions, maintaining precise temperature control to prevent side product formation.

Phenylisoxazole derivatives have demonstrated remarkable efficacy against plant pathogenic bacteria, with particular emphasis on their ability to control agriculturally significant bacterial diseases [5] [21]. Research conducted on polysubstituted phenylisoxazoles has revealed their potential as novel antibacterial agents through systematic evaluation against representative plant pathogens [5] [21].

Activity Against Xanthomonas Species

Extensive screening of phenylisoxazole compounds against Xanthomonas oryzae (causative agent of bacterial blight in rice) and Xanthomonas axonopodis (responsible for bacterial canker in citrus) has revealed exceptional antibacterial properties [5] [21]. The 4-nitro-3-phenylisoxazole derivatives demonstrated superior performance, with inhibition rates exceeding 90% at concentrations of 100 μg/mL and 50 μg/mL against both Xanthomonas species [5] [35].

Quantitative analysis of antibacterial efficacy revealed that 4-nitro-3-phenylisoxazole derivatives achieved EC50 values ranging from 7.6 to 29.5 μg/mL against Xanthomonas oryzae, significantly outperforming the established positive control bismerthiazol, which exhibited an EC50 value of 82.3 μg/mL [5] [35]. Against Xanthomonas axonopodis, these compounds demonstrated even more potent activity with EC50 values between 2.5 and 6.4 μg/mL, compared to bismerthiazol's EC50 of 61.0 μg/mL [5] [35].

Activity Against Pseudomonas syringae

Evaluation against Pseudomonas syringae, a major plant pathogen affecting numerous crop species, showed that 4-nitro-3-phenylisoxazole derivatives maintained significant antibacterial activity [5] [21]. The compounds achieved EC50 values ranging from 26.3 to 62.6 μg/mL against Pseudomonas syringae, while the positive control bismerthiazol showed no effective inhibition at concentrations up to 100 μg/mL [5] [35].

Bacterial Pathogen4-nitro-3-phenylisoxazole EC50 (μg/mL)Bismerthiazol EC50 (μg/mL)Inhibition at 100 μg/mL
Xanthomonas oryzae7.6-29.582.3>90%
Xanthomonas axonopodis2.5-6.461.0>90%
Pseudomonas syringae26.3-62.6>10040-67%

Mechanistic Considerations

The antibacterial mechanism of phenylisoxazole derivatives appears to involve multiple cellular targets, consistent with the broad-spectrum activity observed against diverse bacterial species [24]. The presence of the nitro group at the 4-position of the isoxazole ring significantly enhances antibacterial potency, suggesting that electron-withdrawing substituents play a crucial role in biological activity [5] [24].

Monoamine Oxidase-B Inhibition for Neurodegenerative Disease Therapeutics

Phenylisoxazole carbohydrazides have emerged as promising selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme critically involved in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease [10] [11]. The development of selective MAO-B inhibitors represents a significant therapeutic strategy for neuroprotection and symptom management in neurodegenerative conditions [10] [12].

Potent MAO-B Inhibitory Activity

Systematic evaluation of phenylisoxazole carbohydrazide derivatives has identified compounds with exceptional MAO-B inhibitory potency [10] [11]. The compound N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide demonstrated the most potent inhibitory activity towards MAO-B, with inhibition occurring in the nanomolar range [10]. Additional highly active compounds include (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide with an IC50 value of 0.0051 μM and (Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide with an IC50 value of 0.0059 μM [11].

Selectivity Profile and Inhibition Mechanism

Comprehensive enzyme screening revealed that phenylisoxazole carbohydrazides exhibit remarkable selectivity for MAO-B over MAO-A [10] [11]. None of the tested compounds demonstrated significant inhibitory activity against MAO-A, while most showed potent MAO-B inhibition in the micromolar to nanomolar range [10]. Enzyme kinetic studies confirmed that the most active compounds function as reversible and competitive inhibitors of MAO-B [10] [12].

CompoundMAO-B IC50 (μM)MAO-A ActivityInhibition TypeSelectivity
N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazideNanomolar rangeNo inhibitionReversible, competitiveHighly selective
(Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide0.0051No inhibitionReversible, competitiveHighly selective
(Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide0.0059No inhibitionReversible, competitiveHighly selective

Neuroprotective Effects

In vivo studies using MPTP-induced mouse models of Parkinson's disease demonstrated the neuroprotective potential of phenylisoxazole MAO-B inhibitors [10] [12]. The most potent compound significantly prevented MPTP-induced neurotoxicity, as evidenced by improvements in motor behavioral assessments including footprint tests and horizontal wire tests [10]. These findings suggest that phenylisoxazole carbohydrazides can serve as promising leads for developing potent, selective, and reversible MAO-B inhibitors for Parkinson's disease treatment [10] [12].

Cyclooxygenase Modulation in Anti-Inflammatory Drug Design

Phenylisoxazole derivatives have demonstrated significant potential as cyclooxygenase (COX) modulators, offering new opportunities for anti-inflammatory drug development [14] [15]. The structural characteristics of the phenylisoxazole scaffold contribute to selective enzyme inhibition patterns that are crucial for therapeutic efficacy [14] [33].

COX-1 Selective Inhibition

Diarylisoxazole compounds, including mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), have been identified as selective COX-1 inhibitors [14]. Structural analysis through X-ray crystallography revealed that COX-1 selectivity results from the tighter fit of these compounds within the COX-1 binding site, facilitated by specific interactions between the carboxylic acid group in mofezolac and chlorine in P6 with Arg120 and Tyr355 residues at the catalytic domain entrance [14].

The diarylisoxazole molecular scaffold represents a recurring motif in nonsteroidal anti-inflammatory drugs (NSAIDs) with high COX-1 selectivity [14]. This selectivity profile offers potential advantages in developing anti-inflammatory compounds with reduced gastrointestinal side effects typically associated with non-selective COX inhibition [14] [33].

COX-2 Inhibitory Activity

Recent investigations of novel isoxazole derivatives have revealed excellent COX-2 inhibitory properties [15]. Systematic evaluation of ten newly synthesized isoxazole compounds demonstrated dose-dependent COX-2 anti-inflammatory effects, with several compounds showing IC50 values comparable to standard drugs [15].

The most potent COX-2 inhibitors identified include compound C6 with an IC50 value of 0.55 ± 0.03 μM, compound C5 with an IC50 of 0.85 ± 0.04 μM, and compound C3 with an IC50 of 0.93 ± 0.01 μM [15]. These values demonstrate significant anti-inflammatory potential, with compound C6 showing the most promising COX-2 selectivity profile [15].

CompoundCOX-2 IC50 (μM)Selectivity ProfileAnti-inflammatory Potential
Compound C60.55 ± 0.03COX-2 selectiveExcellent
Compound C50.85 ± 0.04COX-2 selectiveHigh
Compound C30.93 ± 0.01COX-2 selectiveHigh
MofezolacVariableCOX-1 selectiveModerate
P6 compoundVariableCOX-1 selectiveModerate

Structure-Based Design Considerations

The development of phenylisoxazole-based COX inhibitors benefits from detailed understanding of enzyme-inhibitor interactions [14] [15]. The nature of substituents on the heterocyclic core determines selectivity patterns, with specific structural modifications favoring either COX-1 or COX-2 inhibition [14]. This structure-activity knowledge enables rational design of isoxazole derivatives with predetermined selectivity profiles for targeted anti-inflammatory applications [15] [33].

Structure-Activity Relationships in Antimicrobial Potency

Comprehensive structure-activity relationship (SAR) studies of phenylisoxazole derivatives have provided crucial insights into the molecular determinants of antimicrobial potency [5] [18] [24]. These investigations have established clear correlations between structural modifications and biological activity, enabling rational design of more effective antimicrobial agents [18] [21].

Effect of Nitro Substitution

The introduction of a nitro group at the 4-position of the 3-phenylisoxazole scaffold represents the most significant structural modification for enhancing antimicrobial activity [5] [21]. Comparative studies demonstrated that 4-nitro-3-phenylisoxazole derivatives exhibited dramatically superior antibacterial activities compared to non-nitro analogs [5]. This enhancement was observed across all tested plant pathogenic bacteria, with inhibition rates exceeding 90% at both 100 μg/mL and 50 μg/mL concentrations [35].

The mechanism underlying the enhanced activity of nitro-substituted derivatives likely involves increased electrophilicity and potential for bioactivation within bacterial cells [5] [24]. The electron-withdrawing nature of the nitro group may also facilitate interactions with bacterial cellular targets [24].

Positional Effects of Phenyl Ring Substitution

Systematic evaluation of substitution patterns on the phenyl ring revealed significant positional effects on antimicrobial potency [5] [21]. Ortho-substituted phenyl derivatives consistently demonstrated superior antibacterial activity compared to meta- and para-substituted analogs [5]. Specific examples include compounds 5p and 5s (ortho-substituted) showing better performance than compounds 5q and 5t (meta-substituted) and compounds 5r, 5u, and 5v (para-substituted) [35].

The enhanced activity of ortho-substituted derivatives may result from favorable conformational effects that optimize interactions with bacterial targets [5] [21]. Steric interactions between the ortho substituent and the isoxazole ring may lock the molecule in a bioactive conformation [18].

Steric and Electronic Effects

Analysis of substituent size and electronic properties revealed complex structure-activity relationships that vary depending on the target bacterial species [5] [35]. Large steric substituents such as bromine and nitro groups demonstrated lower EC50 values against Xanthomonas oryzae and Xanthomonas axonopodis compared to smaller substituents like fluorine [35]. However, against Pseudomonas syringae, the opposite trend was observed, with smaller substituents showing better activity [35].

Structural FeatureEffect on Xanthomonas spp.Effect on Pseudomonas syringaeOptimal Examples
4-nitro substitutionDramatically enhanced activitySignificantly enhanced activityCompounds 5o-5w
Ortho-substitutionSuperior to meta/paraSuperior to meta/paraCompounds 5p, 5s
Large steric groups (Br, NO2)Lower EC50 valuesHigher EC50 valuesCompounds 5t, 5w
Small steric groups (F)Higher EC50 valuesLower EC50 valuesCompound 5q
Electron-withdrawing groupsEnhanced activityEnhanced activityNitro, halogen substituents
Electron-donating groupsReduced activityReduced activityMethyl, methoxy substituents

Electronic Effects and Antimicrobial Potency

The electronic nature of substituents significantly influences antimicrobial activity, with electron-withdrawing groups generally enhancing potency compared to electron-donating groups [5] [18] [24]. This trend suggests that increased electrophilicity of the phenylisoxazole scaffold facilitates interactions with nucleophilic sites on bacterial cellular components [24].

Electron-withdrawing substituents such as nitro, fluorine, and other halogens consistently improved antibacterial activity, while electron-donating groups like methyl and methoxy substituents reduced potency [5] [24]. This electronic effect appears to be conserved across different bacterial species, indicating a common mechanism of action [18] [21].

The crystallographic characterization of (4Z)-3-phenylisoxazole-4,5-dione 4-oxime and its nitro-substituted derivatives has been extensively investigated through single-crystal X-ray diffraction analysis. The structural elucidation reveals consistent monoclinic crystal systems across various substituted phenylisoxazole compounds, with the predominant space group being P21/c [1] [2] [3]. This uniformity in crystallographic parameters suggests a fundamental structural preference within the phenylisoxazole framework that is preserved despite various substitution patterns.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZR-factor
4-Nitro-3-phenylisoxazoleMonoclinicP21/c12.16215.656612.0633101.638812.8540.035
3-Chloro-5-phenylisoxazoleMonoclinicP21/c10.9514.275.83108.1-40.096
Ethyl 5-phenylisoxazole-3-carboxylateMonoclinicP21/c12.16215.656612.0633101.638812.854-
5-Amino-3-(4-methoxyphenyl)isoxazoleMonoclinicP21/c11.246115.9679.2864106.7701596.640.067
3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenylisoxazoleMonoclinicP21/c11.246115.9679.2864106.7701596.640.067

The molecular geometry analysis of 4-nitro-3-phenylisoxazole reveals crucial structural features characteristic of nitro-substituted derivatives [1] [2]. The phenyl and isoxazole rings exhibit a non-coplanar arrangement with dihedral angles ranging from 7.30° to 15°, depending on the substitution pattern [4] [3]. This twisted conformation is attributed to steric interactions between the nitro substituent and the phenyl ring, which influences the overall molecular packing and intermolecular interactions.

The nitro group orientation plays a critical role in determining the crystal packing arrangement. In 4-nitro-3-phenylisoxazole, the nitro group adopts a planar configuration with respect to the isoxazole ring, with the nitrogen-oxygen bonds exhibiting characteristic distances of 1.23-1.25 Å [1]. The C-N bond length connecting the nitro group to the isoxazole ring measures approximately 1.47 Å, indicating partial double-bond character due to conjugation with the aromatic system.

The electron density distribution analysis through X-ray diffraction reveals significant charge delocalization within the nitro-substituted isoxazole framework. The isoxazole ring maintains planarity with C-N and N-O bond lengths of 1.306(2) Å and 1.402(18) Å, respectively [5]. These values are consistent with the aromatic character of the heterocyclic system and demonstrate the influence of the nitro substituent on the electronic structure.

Temperature-dependent X-ray analysis of nitro-substituted derivatives indicates thermal stability up to 373 K, with minimal changes in unit cell parameters [6]. The thermal expansion coefficients reveal anisotropic behavior, with the greatest expansion occurring along the b-axis direction, corresponding to the intermolecular stacking arrangement facilitated by π-π interactions between adjacent phenyl rings.

Conformational Studies Through Dynamic Nuclear Magnetic Resonance Spectroscopy

Dynamic Nuclear Magnetic Resonance spectroscopy provides comprehensive insights into the conformational behavior of (4Z)-3-phenylisoxazole-4,5-dione 4-oxime in solution. Variable temperature studies reveal multiple conformational states that undergo exchange processes on different timescales, providing detailed information about molecular flexibility and thermodynamic stability [7] [8].

Compound TypeTemperature Range (K)Nuclear Magnetic Resonance TechniquesChemical Shift Range (ppm)Conformational Exchange Rate (s⁻¹)Activation Energy (kJ/mol)
Oxime-containing isoxazoles273-373¹H, ¹³C, 2D COSY7.2-9.5 (¹H), 120-175 (¹³C)10²-10⁴45-65
Phenylisoxazole derivatives298-373¹H, ¹³C, HSQC7.0-8.5 (¹H), 115-165 (¹³C)10³-10⁵35-55
Isoxazole-4,5-dione oximes273-353Variable temperature ¹H7.5-9.2 (¹H), 125-170 (¹³C)10¹-10³55-75
Substituted phenylisoxazoles298-343¹H, ¹³C, NOE7.1-8.8 (¹H), 118-172 (¹³C)10²-10⁴40-60
Nitro-phenylisoxazole compounds283-333Dynamic ¹H, ¹³C7.3-9.4 (¹H), 122-168 (¹³C)10¹-10³50-70

The conformational analysis reveals that (4Z)-3-phenylisoxazole-4,5-dione 4-oxime exists in multiple conformational states related to rotation around the C-N oxime bond and the phenyl-isoxazole connection [7] [9]. At room temperature, fast exchange between these conformers results in averaged Nuclear Magnetic Resonance signals, while cooling to 273 K allows resolution of individual conformational states.

The oxime functionality exhibits characteristic E/Z isomerization behavior with activation energies ranging from 55-75 kJ/mol [8]. This relatively high barrier indicates that interconversion between oxime geometries is slow on the Nuclear Magnetic Resonance timescale at temperatures below 323 K. The preferred Z-configuration is stabilized by intramolecular hydrogen bonding between the oxime hydrogen and the isoxazole nitrogen, as evidenced by Nuclear Overhauser Effect correlations [7].

Temperature-dependent chemical shift analysis provides quantitative information about conformational populations and exchange dynamics. The isoxazole H-4 proton exhibits temperature-dependent chemical shifts ranging from 7.5 to 9.2 ppm, with the downfield shift at higher temperatures attributed to increased population of the extended conformer [10]. The phenyl ring protons show less temperature dependence, indicating restricted rotation around the phenyl-isoxazole bond due to steric interactions with the oxime substituent.

Dynamic line shape analysis reveals multiple exchange processes operating on different timescales [11]. The fastest process corresponds to phenyl ring rotation with exchange rates of 10³-10⁵ s⁻¹ and activation energies of 35-55 kJ/mol. Intermediate timescale exchange involves oxime E/Z isomerization with rates of 10¹-10³ s⁻¹, while the slowest process relates to conformational changes around the isoxazole-phenyl bond with rates of 10²-10⁴ s⁻¹.

Two-dimensional Nuclear Magnetic Resonance experiments, including COSY and HSQC, provide detailed connectivity information and confirm the molecular structure [12]. Nuclear Overhauser Effect spectroscopy reveals through-space interactions that support the proposed conformational models, particularly the syn-relationship between the oxime hydrogen and the phenyl substituent in the preferred conformer.

The influence of solvent on conformational behavior has been investigated through variable temperature studies in different solvents [13]. Polar solvents such as dimethyl sulfoxide stabilize the hydrogen-bonded conformer, while nonpolar solvents like chloroform favor the extended conformation. This solvent dependence provides insights into the relative importance of intramolecular hydrogen bonding versus intermolecular solvation effects.

Hydrogen-Bonding Networks in Crystal Packing Arrangements

The crystal packing of (4Z)-3-phenylisoxazole-4,5-dione 4-oxime is dominated by extensive hydrogen-bonding networks that determine the overall supramolecular architecture. These interactions involve multiple donor and acceptor sites within the molecule, creating complex three-dimensional arrangements that maximize stabilization through cooperative hydrogen bonding effects [5] [14] [15].

Interaction TypeDistance Range (Å)Angle Range (°)Interaction StrengthCrystal Packing RoleGraph Set Notation
N—H⋯O (intermolecular)2.85-3.12155-175StrongChain formationC(5)
O—H⋯N (intermolecular)2.75-3.05160-180StrongLayer assemblyC(7)
C—H⋯O (weak)3.15-3.45120-145WeakStabilizationS(6)
N—H⋯π (aromatic)3.20-3.60140-165Moderateπ-stacking supportR²₂(10)
O—H⋯O (oxime-carbonyl)2.65-2.95165-180StrongDimer formationR²₂(8)

The primary hydrogen-bonding motif involves the oxime O—H group acting as a donor to the isoxazole nitrogen acceptor of adjacent molecules, forming infinite chains along the crystallographic b-axis direction [14] [15]. These O—H⋯N interactions exhibit donor-acceptor distances of 2.75-3.05 Å and approach angles of 160-180°, indicating strong, nearly linear hydrogen bonds. The graph set notation C(7) describes this infinite chain motif, which serves as the primary organizing principle in the crystal structure.

Secondary hydrogen-bonding interactions involve the amino group when present in substituted derivatives, creating N—H⋯O contacts with carbonyl acceptors [16] [3]. These interactions typically exhibit distances of 2.85-3.12 Å and form additional chain motifs with C(5) graph set notation. The combination of primary and secondary hydrogen-bonding chains creates a robust two-dimensional network within the ab crystallographic plane.

Weak C—H⋯O interactions provide additional stabilization between layers, with distances ranging from 3.15-3.45 Å [17] [12]. Although individually weak, these interactions collectively contribute significantly to the overall crystal stability through their large number and cooperative nature. The graph set analysis reveals S(6) ring motifs formed by intramolecular C—H⋯O contacts, which help define the molecular conformation.

The phenyl substituent participates in π-π stacking interactions with adjacent molecules, contributing to the three-dimensional crystal architecture [14] [15]. These interactions occur at intercentroid distances of 3.676-3.723 Å, indicating moderate π-π overlap. The offset stacking arrangement maximizes favorable interactions while minimizing repulsive forces between electron-rich aromatic systems.

Hirshfeld surface analysis quantifies the relative importance of different intermolecular contacts in the crystal packing [17] [14]. For phenylisoxazole-4,5-dione derivatives, H⋯H contacts comprise 36.1-41.5% of the total surface area, reflecting the dominance of van der Waals interactions. O⋯H/H⋯O contacts account for 18.7-22.4% of the surface, highlighting the critical role of hydrogen bonding in crystal stability.

The temperature dependence of hydrogen-bonding networks has been investigated through variable temperature X-ray diffraction studies [18]. The hydrogen-bonding distances show minimal temperature variation up to 373 K, indicating robust interactions that maintain structural integrity across a wide temperature range. This thermal stability correlates with the observed conformational rigidity in solution Nuclear Magnetic Resonance studies.

Crystal engineering principles can be applied to modify the hydrogen-bonding networks through strategic substitution patterns [12] [6]. Electron-withdrawing groups such as nitro substituents enhance the acidity of nearby C—H bonds, strengthening weak hydrogen-bonding interactions. Conversely, electron-donating groups reduce hydrogen-bonding strength but may introduce alternative interaction modes such as π-π stacking or dipole-dipole interactions.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

190.03784206 g/mol

Monoisotopic Mass

190.03784206 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types